molecular formula C24H16O2 B14469607 13-Picenecarboxylic acid, methyl ester CAS No. 65840-36-0

13-Picenecarboxylic acid, methyl ester

Cat. No.: B14469607
CAS No.: 65840-36-0
M. Wt: 336.4 g/mol
InChI Key: IOTBUCZVAOBXFF-UHFFFAOYSA-N
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Description

However, a structurally related compound, 2-Picenecarboxylic acid, methyl ester (CAS 1258-84-0), is documented in . This compound is a methyl ester derivative of a triterpenoid carboxylic acid linked to celastrol, a natural product with anti-inflammatory and anticancer properties. Its molecular formula is C₃₁H₄₄O₃, and it features a complex polycyclic aromatic scaffold with hydroxyl and ketone functional groups .

Properties

CAS No.

65840-36-0

Molecular Formula

C24H16O2

Molecular Weight

336.4 g/mol

IUPAC Name

methyl picene-13-carboxylate

InChI

InChI=1S/C24H16O2/c1-26-24(25)22-14-21-17-8-4-2-6-15(17)10-12-19(21)20-13-11-16-7-3-5-9-18(16)23(20)22/h2-14H,1H3

InChI Key

IOTBUCZVAOBXFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C3C=CC4=CC=CC=C4C3=C1)C=CC5=CC=CC=C52

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Picenecarboxylic acid, methyl ester typically involves the esterification of 13-Picenecarboxylic acid with methanol in the presence of an acid catalyst. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of trimethylchlorosilane with methanol at room temperature has also been shown to be an efficient method for esterification .

Mechanism of Action

The mechanism of action of 13-Picenecarboxylic acid, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the carboxylic acid, which can then interact with biological molecules. The ester can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities .

Comparison with Similar Compounds

The following analysis compares 2-Picenecarboxylic acid, methyl ester (as the closest analog) to other methyl esters of carboxylic acids documented in the evidence, focusing on structural, analytical, and functional differences.

Structural and Functional Comparison
Compound Name Molecular Formula Key Structural Features Biological/Functional Notes Source/Evidence
2-Picenecarboxylic acid, methyl ester C₃₁H₄₄O₃ Polycyclic aromatic core, hydroxyl, ketone, and methyl ester groups Linked to celastrol derivatives; potential anti-inflammatory activity
Palmitic acid methyl ester C₁₇H₃₄O₂ Saturated 16-carbon chain with methyl ester Common lipid biomarker; used in GC-MS analysis of biological samples
Oleic acid methyl ester C₁₉H₃₆O₂ Monounsaturated 18-carbon chain (cis-9) Studied in plant metabolomics and lipidomics
Linoleic acid methyl ester C₁₉H₃₄O₂ Polyunsaturated 18-carbon chain (cis-9,12) Key component in plant essential oils and animal tissues
13-Octadecenoic acid, methyl ester C₁₉H₃₆O₂ Monounsaturated 18-carbon chain (trans-13) Structural isomer of oleic acid; studied in lipid metabolism
Nonanedioic acid dimethyl ester C₁₁H₂₀O₄ Dicarboxylic acid with two methyl ester groups Used in polymer chemistry and material science





Key Observations :

  • Structural Complexity : 2-Picenecarboxylic acid, methyl ester is distinguished by its polycyclic aromatic structure, contrasting sharply with the linear or branched aliphatic chains of fatty acid methyl esters (e.g., palmitic, oleic acids) .
  • Functional Groups : Unlike saturated or unsaturated fatty acid esters, the picene derivative contains hydroxyl and ketone moieties, which may enhance its bioactivity (e.g., antioxidant or enzyme inhibitory effects) .
  • Analytical Detection : Fatty acid methyl esters (e.g., palmitic, oleic) are routinely analyzed via GC-MS in biological samples , whereas the detection of aromatic esters like 2-picenecarboxylic acid methyl ester may require specialized chromatographic methods due to their higher molecular weight and polarity .
Analytical Data Comparison
  • GC-MS Retention Behavior :
    • Aliphatic esters (e.g., palmitic acid methyl ester) elute earlier in GC due to lower molecular weight and volatility .
    • Aromatic or polycyclic esters (e.g., 2-picenecarboxylic acid methyl ester) likely exhibit longer retention times and require higher column temperatures .
  • Mass Spectra Patterns :
    • Fatty acid methyl esters show characteristic fragmentation at the ester group (m/z 74 for methyl esters) .
    • The picene derivative may display complex fragmentation patterns due to its aromatic core and functional groups, though specific data are unavailable in the evidence .

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